2-(2,5-Dibromobenzenesulfonyl)acetonitrile

Building Block Characterization LogP Determination Drug-Likeness Optimization

Researchers needing sequential site-selective diversification often find mono-bromo analogs limiting. 2-(2,5-Dibromobenzenesulfonyl)acetonitrile solves this with dual C2/C5 bromine handles for orthogonal functionalization. • Enables initial SNAr at C2 then Pd-catalyzed cross-coupling at C5 • Preserves both bromine sites during Knoevenagel condensation • Supports sulfonamide/sulfone library construction from a single scaffold Supplied with ≥95% purity; store at RT, ship ambient. Ideal for medchem programs needing precise regiochemical control without scaffold redesign.

Molecular Formula C8H5Br2NO2S
Molecular Weight 339
CAS No. 568553-71-9
Cat. No. B2406100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dibromobenzenesulfonyl)acetonitrile
CAS568553-71-9
Molecular FormulaC8H5Br2NO2S
Molecular Weight339
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)S(=O)(=O)CC#N)Br
InChIInChI=1S/C8H5Br2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2
InChIKeyDBSWBTAIYOYELD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Dibromobenzenesulfonyl)acetonitrile (CAS 568553-71-9): A Bifunctional Sulfonyl Acetonitrile Building Block for Heterocyclic and Medicinal Chemistry Synthesis


2-(2,5-Dibromobenzenesulfonyl)acetonitrile (CAS 568553-71-9; molecular formula C₈H₅Br₂NO₂S; molecular weight 339.01 g/mol) is a sulfonyl acetonitrile derivative featuring two bromine substituents at the 2- and 5-positions of the benzenesulfonyl moiety [1]. The compound belongs to the broader class of sulfonyl acetonitriles, which are recognized as versatile intermediates in organic synthesis due to their ability to participate in condensation, nucleophilic substitution, and heterocycle-forming reactions [2]. Its structural characteristics—a sulfonyl group adjacent to an α-acetonitrile methylene unit and two aromatic bromine handles—enable distinct reactivity profiles relevant to pharmaceutical building block procurement and custom synthesis workflows .

Why 2-(2,5-Dibromobenzenesulfonyl)acetonitrile Cannot Be Replaced by 4-Bromo, 3-Bromo, or Non-Brominated Analogs in Key Synthetic Applications


Brominated sulfonyl acetonitriles are not functionally interchangeable across bromination patterns. The 2,5-dibromo substitution pattern on the benzenesulfonyl ring introduces unique electronic and steric properties that differ substantially from mono-brominated analogs (e.g., 4-bromobenzenesulfonylacetonitrile, CAS 126891-45-0) and unsubstituted phenylsulfonylacetonitrile (CAS 7605-28-9) . The ortho-bromine (C2 position) exerts steric hindrance and ortho-directing effects that influence regioselectivity in nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions . Additionally, the 2,5-dibromo configuration presents two distinct reactive sites for sequential or orthogonal functionalization—a capability absent in mono-bromo analogs. While the acetonitrile moiety (pKa ~8.6) provides a nucleophilic methylene carbon for condensation chemistry [1], the specific bromination pattern dictates both the accessibility and selectivity of subsequent derivatization steps. Substituting with a 4-bromo or non-brominated analog would fundamentally alter reaction outcomes in multi-step synthetic sequences where precise regiochemical control is required.

Quantitative Differentiation Evidence: 2-(2,5-Dibromobenzenesulfonyl)acetonitrile vs. Mono-Brominated and Non-Brominated Analogs


Molecular Weight and Lipophilicity Differences Between 2,5-Dibromo and 4-Bromo Sulfonyl Acetonitriles

2-(2,5-Dibromobenzenesulfonyl)acetonitrile exhibits a molecular weight of 339.01 g/mol, which is 78.90 g/mol (30.3%) higher than the mono-brominated analog 2-(4-bromobenzenesulfonyl)acetonitrile (MW 260.11 g/mol) [1]. This mass differential corresponds to the presence of a second bromine atom at the ortho position. Computed LogP for the 2,5-dibromo derivative is 2.34 [2], compared to a reported LogP of 2.83 for the 4-bromo analog [1]. The lower LogP despite higher bromine content reflects the altered electron distribution and dipole moment resulting from the 2,5-substitution pattern, which affects solubility behavior in biphasic reaction systems and chromatographic purification workflows [3].

Building Block Characterization LogP Determination Drug-Likeness Optimization

Comparative Physical Property Profile: Melting Point and Density of 2,5-Dibromo vs. 4-Bromo Sulfonyl Acetonitrile

2-(2,5-Dibromobenzenesulfonyl)acetonitrile exhibits a reported melting point range of 134–136°C and a predicted density of approximately 2.0 g/cm³ at ambient conditions [1][2]. In contrast, the mono-brominated analog 2-(4-bromobenzenesulfonyl)acetonitrile melts at 190–192°C with a density of 1.653 g/cm³ [3][4]. The 2,5-dibromo derivative melts 56°C lower than its para-bromo counterpart, a substantial difference attributable to the disruption of crystal packing by the ortho-bromine substituent. The higher density of the dibromo compound (Δ ≈ +0.35 g/cm³, +21%) reflects the increased molecular mass per unit volume resulting from dual bromination .

Solid-State Characterization Crystallization Behavior Physical Property Benchmarking

Bromination Pattern-Dependent Reactivity: Two Orthogonal Coupling Sites vs. Single Reactive Handle in Mono-Bromo Analogs

2-(2,5-Dibromobenzenesulfonyl)acetonitrile possesses two aromatic bromine substituents (C2 and C5 positions) with differential electronic environments. The C2 bromine, situated ortho to the electron-withdrawing sulfonyl group, is activated toward nucleophilic aromatic substitution (SNAr), while the C5 bromine (meta to sulfonyl) is less activated and preferentially participates in palladium-catalyzed cross-coupling reactions . This electronic differentiation enables sequential, site-selective derivatization: initial SNAr substitution at C2 followed by Suzuki or Buchwald-Hartwig coupling at C5. In contrast, 2-(4-bromobenzenesulfonyl)acetonitrile offers only a single para-bromine site, and 2-(3-bromobenzenesulfonyl)acetonitrile (CAS 691887-84-0) provides only a single meta-bromine handle . The 2,5-dibromo pattern therefore supports at least two distinct diversification steps, whereas mono-bromo analogs permit only one functionalization event before core modification is exhausted [1].

Sequential Derivatization Orthogonal Functionalization Suzuki Coupling Nucleophilic Aromatic Substitution

Acidity and Methylene Nucleophilicity: Computed pKa of 2,5-Dibromo Sulfonyl Acetonitrile vs. Class Benchmark

The α-methylene carbon adjacent to both sulfonyl and nitrile groups in 2-(2,5-dibromobenzenesulfonyl)acetonitrile exhibits a computed acid pKa of 8.64 [1]. This moderate C-H acidity enables deprotonation and enolate formation under relatively mild basic conditions (e.g., K₂CO₃, Cs₂CO₃, or DBU) for Knoevenagel-type condensations and alkylation reactions. For class-level context, sulfonyl acetonitriles generally display pKa values in the 8–10 range, with the electron-withdrawing bromine substituents on the aromatic ring modestly enhancing methylene acidity compared to unsubstituted phenylsulfonylacetonitrile [2]. The computed LogD (pH 7.4) of 2.32 and polar surface area of 57.93 Ų [1] further inform solvent selection and chromatographic method development [3].

C-H Acidity Knoevenagel Condensation Enolate Generation Reaction Condition Optimization

Optimal Research and Industrial Application Scenarios for 2-(2,5-Dibromobenzenesulfonyl)acetonitrile


Sequential Orthogonal Derivatization for SAR Library Synthesis

Researchers requiring a core scaffold capable of two sequential, site-selective diversification steps should prioritize 2-(2,5-dibromobenzenesulfonyl)acetonitrile over mono-bromo analogs. The differential electronic activation of the C2 (ortho) and C5 (meta) bromine atoms enables initial nucleophilic aromatic substitution at the C2 position, followed by palladium-catalyzed cross-coupling at the C5 position [1]. This orthogonal reactivity profile supports the construction of compound libraries for structure-activity relationship studies without necessitating intermediate scaffold redesign. Mono-bromo analogs (4-bromo or 3-bromo) provide only a single functionalization site, limiting library diversity from a given starting material .

Heterocyclic Scaffold Construction via Knoevenagel Condensation with Aryl Aldehydes

The α-methylene carbon of 2-(2,5-dibromobenzenesulfonyl)acetonitrile (pKa ~8.6) [2] can be deprotonated under mild basic conditions to generate a nucleophilic carbanion, which undergoes Knoevenagel-type condensation with aromatic aldehydes to form α,β-unsaturated sulfonyl nitriles. These intermediates serve as precursors to diverse heterocyclic systems, including pyridazines, pyrimidines, and functionalized benzodiazepines . The 2,5-dibromo substitution pattern remains intact during condensation, preserving both bromine handles for subsequent metal-catalyzed cross-coupling or nucleophilic substitution steps. This capability is distinct from non-brominated phenylsulfonylacetonitrile, which lacks post-condensation diversification handles.

Bifunctional Building Block for Pd-Catalyzed Cross-Coupling and SNAr Cascade Reactions

The compound functions as a bifunctional building block in cascade reaction sequences where the sulfonyl acetonitrile moiety provides a reactive methylene site for alkylation or condensation, while the 2,5-dibromoaryl framework offers two distinct positions for metal-catalyzed functionalization . Applications include the synthesis of sulfonamide libraries, biaryl sulfones, and heteroaryl-substituted acetonitriles for medicinal chemistry programs targeting kinase inhibition or GPCR modulation [1]. The predicted physicochemical profile (LogP 2.34, TPSA 57.93 Ų) [2] indicates suitability for cell-permeable probe development and subsequent lead optimization campaigns where balanced lipophilicity and polarity are required.

Sulfonyl Acetonitrile-Derived Sulfonamide and Sulfone Libraries

Through functionalization of the sulfonyl group, the acetonitrile moiety, or the dibromoaryl core, 2-(2,5-dibromobenzenesulfonyl)acetonitrile serves as a versatile entry point for sulfonamide and sulfone library construction. The 2,5-dibromo pattern distinguishes this compound from 4-bromo analogs (CAS 126891-45-0) and 3-bromo analogs (CAS 691887-84-0) by offering dual-site reactivity for exploring diverse chemical space in fragment-based drug discovery and high-throughput screening campaigns . The melting point range of 134–136°C and predicted density of ~2.0 g/cm³ [3] inform solid handling and storage protocols for compound management in automated library production settings.

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